1-[(3-Fluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Fluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a fluorophenyl group, a sulfonyl group, and a furan ring, making it a unique and versatile molecule in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Fluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Fluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
1-[(3-Fluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Fluorobenzyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine
- 1-[(4-Fluorophenyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine
Uniqueness
1-[(3-Fluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group and the furan ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .
Properties
Molecular Formula |
C16H19FN2O3S |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(3-fluorophenyl)sulfonyl-4-[(5-methylfuran-2-yl)methyl]piperazine |
InChI |
InChI=1S/C16H19FN2O3S/c1-13-5-6-15(22-13)12-18-7-9-19(10-8-18)23(20,21)16-4-2-3-14(17)11-16/h2-6,11H,7-10,12H2,1H3 |
InChI Key |
ZIYXSZVPRBYMJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.